molecular formula C9H10N2O4 B1457294 Methyl 2-(methylamino)-3-nitrobenzoate CAS No. 913297-15-1

Methyl 2-(methylamino)-3-nitrobenzoate

Cat. No. B1457294
CAS RN: 913297-15-1
M. Wt: 210.19 g/mol
InChI Key: PUJFWFKWWCVKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(methylamino)-3-nitrobenzoate” suggests a compound that contains a methyl group, a methylamino group, and a nitrobenzoate group . The exact properties of this compound would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But in general, compounds with these groups might undergo reactions like reduction (of the nitro group), nucleophilic acyl substitution (at the ester), or reactions at the amine .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Carbon Dioxide Capture

Methyl 2-(methylamino)-3-nitrobenzoate: shares structural similarities with amines used in carbon capture technology. Amines can react with CO2 to form carbamates, which are then easily decomposed by heating, releasing the CO2 for storage or reuse . This process is vital in reducing greenhouse gas emissions from industrial sources.

Corrosion Inhibition

Compounds containing both amino and nitro groups have been studied for their corrosion inhibition properties. They can form a protective layer on metals, preventing oxidation and degradation. This application is crucial in extending the lifespan of metal components in various industries.

Surfactant and Emulsifier Production

The compound’s structure suggests potential use as a surfactant or emulsifier. Similar compounds with both hydrophobic and hydrophilic groups are used to stabilize mixtures of oil and water, which is important in products like detergents and cosmetics .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it were a drug, the mechanism might involve interaction with biological receptors or enzymes .

properties

IUPAC Name

methyl 2-(methylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-8-6(9(12)15-2)4-3-5-7(8)11(13)14/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJFWFKWWCVKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218476
Record name Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylamino)-3-nitrobenzoate

CAS RN

913297-15-1
Record name Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913297-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.8 g (50 mmol) of 4-methylamino-3-nitro-benzoic acid are treated in 50 ml of dimethyl formamide (DMF) with K2CO3 (14 g). 5 ml of dimethyl sulphate are added dropwise to this mixture over 10 minutes with stirring. It is stirred for 15 minutes and heated for 0.5 hours at 60° C. After cooling, it is diluted with water, the precipitated solids are filtered off, washed with water and dried. Yield: 9.8 g (93%); M.Pt.: 138-140° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 21.5 g (99.5 mmol) of methyl 2-chloro-3-nitrobenzoate in 300 mL of tetrahydrofuran (THF) was treated with drop wise addition of 300 mL (597 mmol) of methylamine (2M solution in THF) and was stirred overnight at room temperature. The reaction was concentrated to dryness, dissolved in dichloromethane, and washed with aqueous sodium bicarbonate and water. The organics were dried over sodium sulfate, filtered, and concentrated in vacuo to give 20.8 g (100%) of the title compound.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

Methyl 2-fluoro-3-nitrobenzoate (25 g, 0.126 mol) was dissolved in DCM (400 ml) and to this was added Potassium carbonate (34.7 g, 0.25 mol) followed by Methylamine (20.63 ml, 0.5 mol). Reaction was stirred at room temperature under argon. Upon completion reaction was diluted with water and extracted with DCM (3×) then dried over magnesium sulfate. Solvents were removed under reduced pressure to afford methyl 2-(methylamino)-3-nitrobenzoate as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step Two
Quantity
20.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(methylamino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(methylamino)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(methylamino)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(methylamino)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(methylamino)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(methylamino)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.